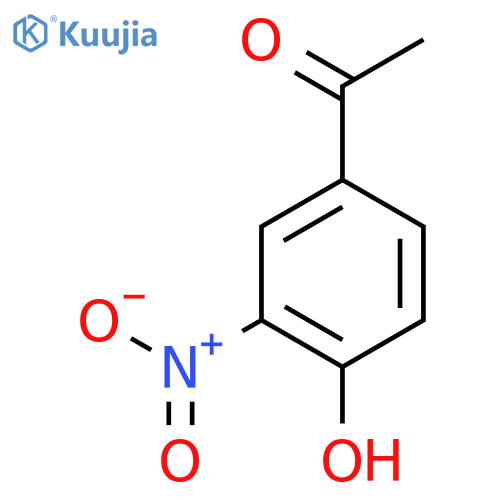

Cas no 6322-56-1 (4’-Hydroxy-3’-nitroacetophenone, >95%)

4’-Hydroxy-3’-nitroacetophenone, >95% 化学的及び物理的性質

名前と識別子

-

- 4'-Hydroxy-3'-nitroacetophenone

- 1-(2-hydroxy-5-nitrophenyl)ethanone

- 1-(4-Hydroxy-3-nitrophenyl)-1-ethanone

- 1-(4-Hydroxy-3-nitrophenyl)ethanone

- 4-Acetyl-2-nitrophenol

- 4-Hydroxy-3-nitroacetophenone

- 4-Acetyl-2-nitro-phenol

- 3-Nitro-4-hydroxy acetophenone

- 3'-Nitro-4'-hydroxyacetophenone

- 1-(4-hydroxy-3-nitrophenyl)ethan-1-one

- 2-nitro-4-acetylphenol

- Ethanone, 1-(4-hydroxy-3-nitrophenyl)-

- MMNKVWGVSHRIJL-UHFFFAOYSA-N

- 1-(4-hydroxy-3-nitro-phenyl)ethanone

- 1-acetyl-4-hydroxy-3-nitrobenzene

- 1-[4-Hydroxy-3-nitrophenyl]ethanone

- NSC32113

- PubChem4261

- 4′-Hydroxy-3′-nitroacetophenone

- NS00035389

- 3-nitro-4-hydroxyacetophenone

- AKOS000446959

- 1-(4-hydroxy-3-nitrophenyl)ethanone;4-Acetyl-2-nitro-phenol

- 4'-Hydroxy-3'-nitroacetophenone, >95per cent

- DTXSID60212586

- AM20050378

- 4'-Hydroxy-3'-nitroacetophenone, >95%

- 4 inverted exclamation mark -Hydroxy-3 inverted exclamation mark -nitroacetophenone

- CS-W017168

- NSC 32113

- SCHEMBL532487

- HB-0708

- 4`-Hydroxy-3`-nitroacetophenone

- SY018588

- NSC-32113

- AC-4826

- 4-hydroxy-3-nitrophenyl-ethanone

- EN300-115164

- A8720

- 1-(4-hydroxy-3-nitro-phenyl)-ethanone

- J-503324

- 6322-56-1

- 4'-Hydroxy-3'-nitroacetophenone, 98%

- SCHEMBL17347336

- FT-0618643

- MFCD00017002

- H0968

- 3'-Nitro-4'-hydroxyacetophenone; 4-Acetyl-2-nitrophenol; 4-Hydroxy-3-nitroacetophenone; 1-(4-Hydroxy-3-nitrophenyl)ethanone; 2-Nitro-4-acetylphenol; NSC 32113

- DTXCID90135077

- 4-Hydroxy-3-nitroacetophenone; 3-Nitro-4-hydroxy acetophenone

- STL282767

- acetophenone, 4-hydroxy-3-nitro-

- 4 inverted exclamation marka-Hydroxy-3 inverted exclamation marka-nitroacetophenone

- 4\\'-Hydroxy-3\\'-nitroacetophenone

- 4’-Hydroxy-3’-nitroacetophenone, >95%

-

- MDL: MFCD00017002

- インチ: 1S/C8H7NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3

- InChIKey: MMNKVWGVSHRIJL-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C([H])C(C(C([H])([H])[H])=O)=C([H])C=1[N+](=O)[O-]

- BRN: 1959078

計算された属性

- せいみつぶんしりょう: 181.03800

- どういたいしつりょう: 181.03750770g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 83.1

- 互変異性体の数: 11

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.4283 (rough estimate)

- ゆうかいてん: 131.0 to 134.0 deg-C

- ふってん: 314.24°C (rough estimate)

- 屈折率: 1.5468 (estimate)

- PSA: 83.12000

- LogP: 2.02620

- ようかいせい: 未確定

4’-Hydroxy-3’-nitroacetophenone, >95% セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39-S36

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S26;S36

- リスク用語:R36/37/38

4’-Hydroxy-3’-nitroacetophenone, >95% 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

4’-Hydroxy-3’-nitroacetophenone, >95% 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18317-25g |

4'-Hydroxy-3'-nitroacetophenone, 98% |

6322-56-1 | 98% | 25g |

¥3536.00 | 2023-03-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59460-100g |

1-(4-Hydroxy-3-nitrophenyl)ethan-1-one |

6322-56-1 | 98% | 100g |

¥161.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038549-10g |

1-(4-Hydroxy-3-nitrophenyl)ethan-1-one |

6322-56-1 | 98% | 10g |

¥43 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038549-5g |

1-(4-Hydroxy-3-nitrophenyl)ethan-1-one |

6322-56-1 | 98% | 5g |

¥45.00 | 2024-05-06 | |

| Key Organics Ltd | HB-0708-10MG |

1-(4-hydroxy-3-nitrophenyl)-1-ethanone |

6322-56-1 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| abcr | AB168502-50 g |

4-Acetyl-2-nitro-phenol, 97%; . |

6322-56-1 | 97% | 50g |

€112.50 | 2023-05-08 | |

| eNovation Chemicals LLC | K06144-1kg |

4'-Hydroxy-3'-nitroacetophenone |

6322-56-1 | 97% | 1kg |

$580 | 2024-06-05 | |

| Enamine | EN300-115164-2.5g |

1-(4-hydroxy-3-nitrophenyl)ethan-1-one |

6322-56-1 | 95% | 2.5g |

$27.0 | 2023-02-18 | |

| Enamine | EN300-115164-10.0g |

1-(4-hydroxy-3-nitrophenyl)ethan-1-one |

6322-56-1 | 95% | 10.0g |

$32.0 | 2023-02-18 | |

| Apollo Scientific | OR4297-1g |

4'-Hydroxy-3'-nitroacetophenone |

6322-56-1 | 98% | 1g |

£34.00 | 2023-09-01 |

4’-Hydroxy-3’-nitroacetophenone, >95% 関連文献

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

4’-Hydroxy-3’-nitroacetophenone, >95%に関する追加情報

Recent Advances in the Study of 4’-Hydroxy-3’-nitroacetophenone (CAS: 6322-56-1) and Its Applications in Chemical Biology and Medicine

4’-Hydroxy-3’-nitroacetophenone (CAS: 6322-56-1, purity >95%) is a nitro-substituted acetophenone derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, its mechanism of action in biological systems, and its potential as a scaffold for drug development. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 4’-Hydroxy-3’-nitroacetophenone as a precursor in the synthesis of novel anti-inflammatory agents. The researchers demonstrated that the nitro and hydroxyl functional groups on the aromatic ring facilitate selective modifications, enabling the development of derivatives with enhanced COX-2 inhibitory activity. The study reported a 40% improvement in selectivity compared to traditional NSAIDs, suggesting its potential as a safer alternative for treating chronic inflammation.

In the field of antimicrobial research, a team from the University of Cambridge (2024) identified 4’-Hydroxy-3’-nitroacetophenone as a promising scaffold for combating drug-resistant bacterial strains. The compound's ability to disrupt bacterial cell membrane integrity was elucidated through a combination of molecular dynamics simulations and in vitro assays. Notably, derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity to human cells, making it a candidate for further preclinical development.

The compound's mechanism of action in cancer therapeutics has also been explored. Recent work in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 4’-Hydroxy-3’-nitroacetophenone derivatives can induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels. Structural-activity relationship (SAR) studies identified specific modifications that enhance this pro-apoptotic effect while maintaining selectivity for cancer cells over normal tissues.

From a chemical perspective, advances in the purification and characterization of 4’-Hydroxy-3’-nitroacetophenone (>95% purity) have enabled more precise studies of its properties. A 2024 analytical chemistry study developed a novel HPLC method for quantifying trace impurities in commercial samples, ensuring higher reproducibility in research applications. This methodological improvement has been particularly valuable for pharmaceutical quality control and standardization.

Looking forward, the unique chemical properties of 4’-Hydroxy-3’-nitroacetophenone continue to inspire innovative applications. Current research directions include its use in photoaffinity labeling for proteomics studies, development of fluorescent probes for cellular imaging, and exploration as a building block for metal-organic frameworks (MOFs) with drug delivery capabilities. The compound's versatility and the growing body of research supporting its biological activities suggest it will remain an important focus of chemical biology and medicinal chemistry research in the coming years.

6322-56-1 (4’-Hydroxy-3’-nitroacetophenone, >95%) 関連製品

- 134308-13-7(Tolcapone)

- 6277-38-9(4-Methoxy-3-nitroacetophenone)

- 89942-63-2(1-(3-hydroxy-4-nitro-phenyl)ethanone)

- 1246816-93-2(Tolcapone-d4)

- 3011-34-5(4-Formyl-2-nitrophenol)

- 5464-98-2(4-Hydroxy-3-Nitrobenzophenone)

- 28177-69-7(2-Hydroxy-3-nitroacetophenone)

- 1093865-36-1((3-bromophenyl)-(3-chlorophenyl)methanol)

- 6595-45-5(1-(1H-1,2,3-Triazol-4-yl)ethanone)

- 1804068-68-5(2-(2-Chloropropanoyl)-4-methoxymandelic acid)